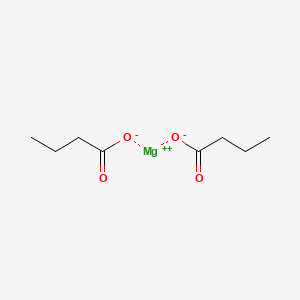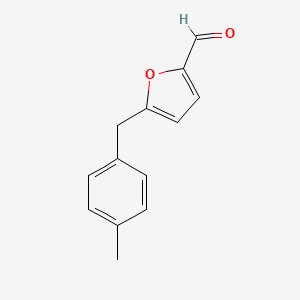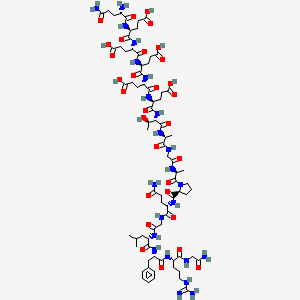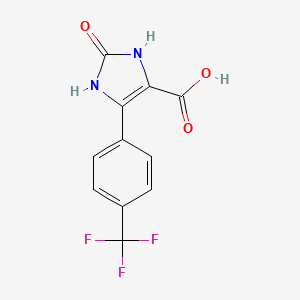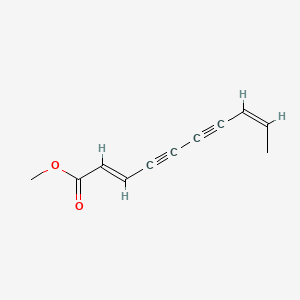
methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of cis-3-penten-1-yne as a starting material . The reaction conditions often require the presence of catalysts and specific temperature settings to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters is crucial for achieving high purity and efficiency in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated systems and the effects of multiple bonds on chemical behavior.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with some studies exploring its use in drug development.
Mecanismo De Acción
The mechanism by which methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding how the compound modulates biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2E,4Z)-2,4-decadienoate: This compound has a similar structure but differs in the position of the double bonds.
Methyl (2E,8Z)-10-hydroxydeca-2,8-dien-4,6-diynoate: This compound includes a hydroxyl group, which can significantly alter its reactivity and applications.
Uniqueness
Methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for studying the effects of conjugated systems and exploring new chemical reactions and applications .
Propiedades
Número CAS |
23180-59-8 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate |
InChI |
InChI=1S/C11H10O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,9-10H,1-2H3/b4-3-,10-9+ |
Clave InChI |
GXPDZHWFJLUFGY-PWGWRZEZSA-N |
SMILES isomérico |
C/C=C\C#CC#C/C=C/C(=O)OC |
SMILES canónico |
CC=CC#CC#CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



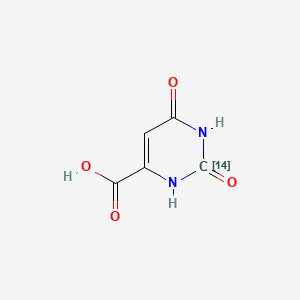
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

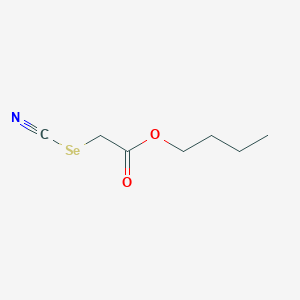
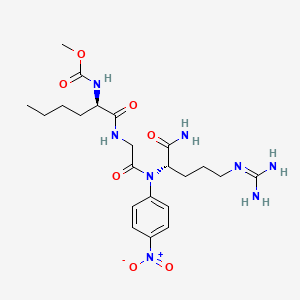
![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
